(2-Chlorophenyl)(3-chlorophenyl)methanone
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Overview
Description
(2-Chlorophenyl)(3-chlorophenyl)methanone is an organic compound with the molecular formula C13H8Cl2O It is a type of benzophenone derivative, characterized by the presence of two chlorophenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a chlorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Reaction Setup: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride.
Reaction Conditions: The mixture of 2-chlorobenzoyl chloride and 3-chlorobenzene is stirred with aluminum chloride at a temperature range of 0-5°C.
Product Isolation: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 2-chlorobenzoyl chloride and 3-chlorobenzene.
Continuous Stirring: Employing continuous stirring reactors to ensure efficient mixing and reaction.
Automated Purification: Utilizing automated systems for the separation and purification of the final product to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2-chlorophenyl)(3-chlorophenyl)carboxylic acid.
Reduction: Formation of (2-chlorophenyl)(3-chlorophenyl)methanol.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
(2-Chlorophenyl)(3-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(4-chlorophenyl)methanone
- (2-Chlorophenyl)phenyl-methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYPNHFGDABED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574452 |
Source
|
Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77008-58-3 |
Source
|
Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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